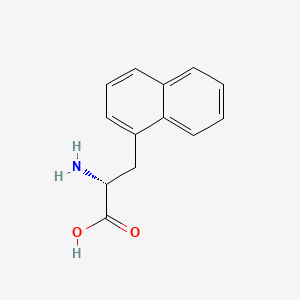

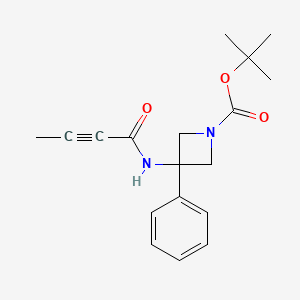

![molecular formula C15H11IO3 B2416890 (2E)-3-[2-(4-iodophenoxy)phenyl]prop-2-enoic acid CAS No. 449778-80-7](/img/structure/B2416890.png)

(2E)-3-[2-(4-iodophenoxy)phenyl]prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[2-(4-iodophenoxy)phenyl]prop-2-enoic acid, commonly known as 4-iodophenoxyacetic acid (IPA), is an organic compound belonging to the class of phenoxyacetic acids. It is a colorless, solid crystalline compound with a melting point of 108-109°C and a boiling point of 244°C. IPA is a metabolite of the herbicide 4-iodophenoxypropionic acid (IPPA), which is used to control weeds in agricultural crops. IPA is also used as a reagent in biochemical studies and for the synthesis of other compounds.

Scientific Research Applications

Chemical Interactions and Reactions

The study of chemical interactions and reactions involving similar compounds has been a focal point in research. For instance, Yokoyama (2015) discussed the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of γ-hydroxymethyl groups and the presence of enol ether compounds in these reactions. This research suggests the complexity of interactions and the variety of mechanisms involved in the acidolysis process, which could be relevant when considering the properties and reactivity of (2E)-3-[2-(4-iodophenoxy)phenyl]prop-2-enoic acid in similar environments (Yokoyama, 2015).

Environmental Fate and Biochemical Transformations

Understanding the environmental fate and biochemical transformations of organic pollutants is critical for assessing their impact. Wong (2006) reviewed the environmental occurrence and fate of individual stereoisomers of chiral emerging pollutants, emphasizing the need for detailed knowledge of individual stereoisomers due to their differential toxicological effects and roles as tracers of biochemical weathering in the environment. This perspective can be valuable for assessing the environmental impact of this compound and understanding its biochemical transformations (Wong, 2006).

properties

IUPAC Name |

(E)-3-[2-(4-iodophenoxy)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c16-12-6-8-13(9-7-12)19-14-4-2-1-3-11(14)5-10-15(17)18/h1-10H,(H,17,18)/b10-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUWGRWJBWUZAC-BJMVGYQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B2416811.png)

![N-[(2,5-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2416818.png)

![8-methoxy-N-[4-(trifluoromethoxy)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2416820.png)

![[(1S,2R)-1-Fluoro-2-methylcyclopropyl]methanol](/img/structure/B2416822.png)

![2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2416823.png)